[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
CAS No.: 1799612-13-7
Cat. No.: VC4428010
Molecular Formula: C22H38BClO3Si
Molecular Weight: 424.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799612-13-7 |
|---|---|
| Molecular Formula | C22H38BClO3Si |
| Molecular Weight | 424.89 |
| IUPAC Name | [2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C22H38BClO3Si/c1-14(2)28(15(3)4,16(5)6)25-19-13-12-18(17(7)20(19)24)23-26-21(8,9)22(10,11)27-23/h12-16H,1-11H3 |
| Standard InChI Key | ZHQATSJHFNTJOA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)Cl)C |
Introduction
[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane is a complex organic compound that combines elements of boronic acid pinacol esters with a triisopropylsilane moiety. This compound is of interest in organic synthesis due to its potential applications in cross-coupling reactions and as a building block for more complex molecules.
Synthesis and Applications
The synthesis of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane typically involves the reaction of a phenol derivative with a boronic acid pinacol ester, followed by silylation with triisopropylsilyl chloride. This compound can serve as a versatile intermediate in organic synthesis, particularly in the construction of complex aromatic systems.
Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane | 1799612-13-7 | C22H38BClO3Si | 424.89 g/mol |
| 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 1799612-10-4 | C13H18BClO3 | 268.54 g/mol |
| 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 2283378-06-1 | C14H18BClO3 | 294.59 g/mol |
These compounds share similar boronic acid pinacol ester functionalities but differ in their functional groups and potential applications.
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